molecular formula C12H16BrNO B269317 3-bromo-N-butyl-4-methylbenzamide

3-bromo-N-butyl-4-methylbenzamide

Cat. No.: B269317
M. Wt: 270.17 g/mol
InChI Key: LUEILROSRQYQNG-UHFFFAOYSA-N
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Description

3-Bromo-N-butyl-4-methylbenzamide is a substituted benzamide derivative with the molecular formula C₁₂H₁₆BrNO. Its structure comprises a benzamide core modified by a bromine atom at the 3-position, a methyl group at the 4-position, and an N-butyl substituent.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

3-bromo-N-butyl-4-methylbenzamide

InChI

InChI=1S/C12H16BrNO/c1-3-4-7-14-12(15)10-6-5-9(2)11(13)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

LUEILROSRQYQNG-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=C(C=C1)C)Br

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)C)Br

Origin of Product

United States

Comparison with Similar Compounds

4-Bromo-N-butyl-3-methoxybenzamide (CAS: 1065074-09-0)

Key Differences :

  • Substituents : Bromine at the 4-position (vs. 3 in the target compound) and a methoxy group at the 3-position (vs. methyl).
  • Molecular Formula: C₁₂H₁₆BrNO₂ (vs. C₁₂H₁₆BrNO for the target).

Implications :

  • The methoxy group may enhance solubility in polar solvents compared to the methyl group, which favors lipid environments .
  • Positional isomerism (bromine at 4 vs. 3) could alter electronic effects on the aromatic ring, impacting reactivity in substitution reactions.

3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (CAS: 1820664-98-9)

Key Differences :

  • Substituents : Trifluoromethyl (-CF₃) at the 4-position (vs. methyl) and a methoxy-methyl (-N-OCH₃) group on the amide nitrogen (vs. butyl).
  • Molecular Formula: C₁₀H₉BrF₃NO₂ (molar mass 312.08 g/mol), significantly lighter than the target compound (324.6 g/mol) due to smaller substituents.

Implications :

  • The N-methoxy-N-methyl group reduces steric bulk compared to N-butyl, possibly improving metabolic stability in pharmaceutical contexts.

3-Bromo-N-(4-chloro-2-methylphenyl)benzamide (CAS: 331828-08-1)

Key Differences :

  • Substituents: A 4-chloro-2-methylphenyl group on the amide nitrogen (vs.
  • Molecular Formula: C₁₄H₁₁BrClNO (molar mass 324.6 g/mol), similar to the target compound but with chlorine adding halogen diversity.

Implications :

  • The chloro and methyl groups on the phenyl ring may enhance π-π stacking interactions in crystal packing or receptor binding .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
3-Bromo-N-butyl-4-methylbenzamide Not provided C₁₂H₁₆BrNO ~308.2 (estimated) 3-Br, 4-CH₃, N-butyl
4-Bromo-N-butyl-3-methoxybenzamide 1065074-09-0 C₁₂H₁₆BrNO₂ 308.17 4-Br, 3-OCH₃, N-butyl
3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide 1820664-98-9 C₁₀H₉BrF₃NO₂ 312.08 3-Br, 4-CF₃, N-methoxy-N-methyl
3-Bromo-N-(4-chloro-2-methylphenyl)benzamide 331828-08-1 C₁₄H₁₁BrClNO 324.60 3-Br, N-(4-Cl-2-CH₃C₆H₃)

Research Findings and Trends

  • Electronic Effects : Bromine’s position (3 vs. 4) influences resonance and inductive effects, altering reactivity in electrophilic aromatic substitution. For example, 4-bromo derivatives may exhibit greater para-directing activity .
  • Solubility and Lipophilicity : The N-butyl chain in the target compound likely enhances membrane permeability compared to smaller N-substituents (e.g., N-methoxy-N-methyl) .

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